cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17NO5 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl group
Scientific Research Applications
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted cyclohexane derivatives can be formed depending on the substituent introduced.
Mechanism of Action
The mechanism of action of cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
- cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
- cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid
Uniqueness
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the 4-nitrophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-7-13(8-6-11)16(20)21)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYVLZRNKGAMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171326 |
Source
|
Record name | trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-67-7 |
Source
|
Record name | trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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